molecular formula C11H12N4O2 B13063988 (E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide

(E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide

Cat. No.: B13063988
M. Wt: 232.24 g/mol
InChI Key: DDXOVGWJAGTJPT-LFLKHMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyimino group, a methoxyphenyl group, and a carbohydrazonoylcyanide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of (E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the methoxyimino group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on an aromatic ring with a methoxy group, which can be accomplished using electrophilic aromatic substitution reactions.

    Formation of the carbohydrazonoylcyanide group: This step involves the reaction of a hydrazine derivative with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The nitro group in the methoxyphenyl ring can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for binding studies.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

(E,2E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide can be compared with other similar compounds, such as:

    (E)-2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide: This compound differs in the configuration of the double bond.

    2-(methoxyimino)-N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide: This compound lacks the (E,2E) configuration.

    N-(4-methoxyphenyl)ethanecarbohydrazonoylcyanide: This compound lacks the methoxyimino group.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

(1Z,2E)-N-(4-methoxyanilino)-2-methoxyiminoethanimidoyl cyanide

InChI

InChI=1S/C11H12N4O2/c1-16-11-5-3-9(4-6-11)14-15-10(7-12)8-13-17-2/h3-6,8,14H,1-2H3/b13-8+,15-10+

InChI Key

DDXOVGWJAGTJPT-LFLKHMTOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C=N/OC)\C#N

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.